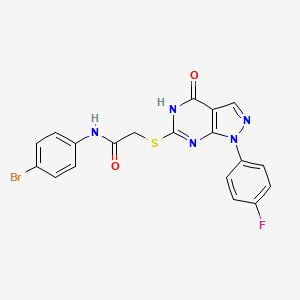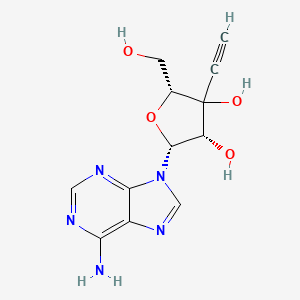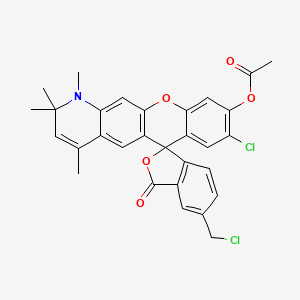
UCK2 Inhibitor-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCK2 Inhibitor-3 is a non-competitive inhibitor targeting uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. This compound has an IC50 value of 16.6 micromolar. UCK2 plays a crucial role in phosphorylating uridine and cytidine to uridine monophosphate and cytidine monophosphate, respectively. This compound is significant in cancer research due to its ability to inhibit UCK2, which is often overexpressed in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UCK2 Inhibitor-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification methods like chromatography are typically employed.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: UCK2 Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
UCK2 Inhibitor-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the pyrimidine salvage pathway and its regulation.
Biology: Investigates the role of UCK2 in cellular metabolism and its impact on cell proliferation and survival.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with overexpressed UCK2.
Wirkmechanismus
UCK2 Inhibitor-3 exerts its effects by inhibiting the activity of uridine-cytidine kinase 2. This inhibition disrupts the pyrimidine salvage pathway, leading to a decrease in the levels of uridine monophosphate and cytidine monophosphate. This disruption affects nucleotide metabolism and can inhibit the proliferation of rapidly dividing cells, such as cancer cells. The compound also inhibits DNA polymerase eta and kappa, further impacting DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Flavokawain B: A natural compound that inhibits UCK2 and induces cell cycle arrest and apoptosis in cancer cells.
Alpinetin: Another natural inhibitor of UCK2 with similar effects on cell proliferation and survival.
Uniqueness: UCK2 Inhibitor-3 is unique due to its non-competitive inhibition mechanism and its specific targeting of UCK2. Unlike other inhibitors, it can partially substitute for dihydroorotate dehydrogenase in infected or rapidly dividing cells, facilitating effective uridine salvage .
Eigenschaften
Molekularformel |
C19H13BrFN5O2S |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28) |
InChI-Schlüssel |
VCFXXKDAPCCCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)






![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)


![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
